N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines an ethoxyphenyl group, a methoxyphenyl group, an oxazole ring, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 2-ethoxyphenylamine and 4-methoxybenzaldehyde These intermediates are then subjected to condensation reactions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide: shares structural similarities with other sulfonamide derivatives and oxazole-containing compounds.
Thiophene sulfonamides: Compounds with similar thiophene sulfonamide groups.
Oxazole derivatives: Compounds containing the oxazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure could result in unique interactions with molecular targets, making it a valuable compound for research and development.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation are necessary to fully understand its potential and applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-4-30-22-9-6-5-8-21(22)26(33(27,28)23-10-7-15-32-23)16-20-17(2)31-24(25-20)18-11-13-19(29-3)14-12-18/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANVESDXMNXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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